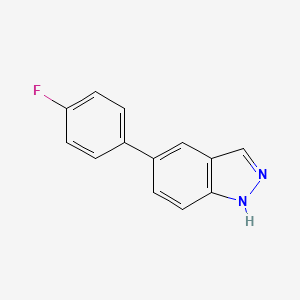

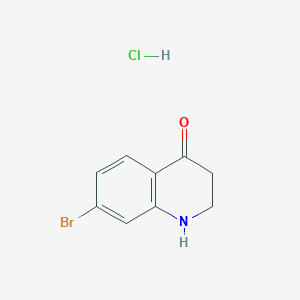

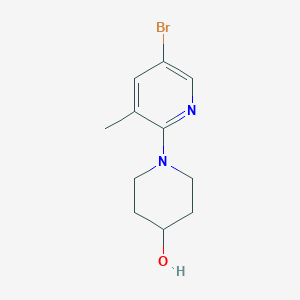

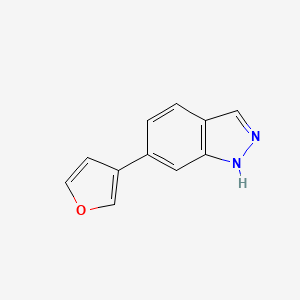

![molecular formula C12H11NO4 B1441149 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid CAS No. 1333753-40-4](/img/structure/B1441149.png)

4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid

Vue d'ensemble

Description

4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid, also known as DABA, is an organic chemical compound. It has a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, reactions of alkyl 4-aminobenzoates with maleic anhydride give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 233.22 g/mol . More detailed properties such as boiling point, melting point, and solubility would require experimental determination.Applications De Recherche Scientifique

Synthetic Applications :

- Barker, Brimble, and McLeod (2003) developed a new procedure for synthesizing a related compound, 2-(3-methyl-2,5-di-oxopyrrolidin-lyl)benzoic acid. This method provides cleaner material in higher overall yield than previous methods, showcasing advancements in synthetic chemistry (Barker, Brimble, & McLeod, 2003).

Chemical Characterization and Biological Applications :

- Shahid et al. (2005) synthesized and characterized complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid with different organotin compounds. They also assessed their toxicity against various bacteria and fungi (Shahid et al., 2005).

Pharmacological Applications :

- Kamiński et al. (2015) synthesized a library of compounds including derivatives of 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid as potential new hybrid anticonvulsant agents. This research demonstrates the compound's potential in the development of antiepileptic drugs (Kamiński et al., 2015).

Material Science and Coordination Chemistry :

- Tzimopoulos et al. (2010) investigated the synthesis and structure of triorganostannyl esters of substituted aminobenzoic acids, contributing to the understanding of coordination chemistry and the development of new materials (Tzimopoulos et al., 2010).

Radiopharmaceutical Research :

- Taylor et al. (1996) focused on the synthesis of labeled derivatives of 4-(2,5-dihydroxybenzylamino)benzoate, highlighting its potential in radiopharmaceutical applications (Taylor et al., 1996).

Organic Chemistry and Reaction Studies :

- Ivanova, Kanevskaya, and Fedotova (2019) conducted reactions of 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid to synthesize hybrid systems, offering insights into organic synthesis and reaction mechanisms (Ivanova, Kanevskaya, & Fedotova, 2019).

Bioconjugate Chemistry :

- Reddy et al. (2005) developed an efficient synthesis of a heterobifunctional coupling agent involving 4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoic acid. This research is crucial for the chemoselective conjugation of proteins and enzymes, important in bioconjugate chemistry (Reddy et al., 2005).

Safety and Hazards

Orientations Futures

The future directions for this compound could involve further structural optimization of related compounds to improve production and quality control of monoclonal antibodies . Additionally, more research could be conducted to explore its potential applications in other areas of chemistry and biology.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various proteins, including enzymes like cyclooxygenase and kinase . These enzymes play vital roles in the intracellular signaling mechanisms of all living organisms .

Mode of Action

It’s known that the compound can enter aza-michael reactions with secondary amines to form various derivatives . These reactions could potentially alter the function of target proteins, leading to changes in cellular processes .

Biochemical Pathways

Given its potential interactions with enzymes like cyclooxygenase and kinase, it’s plausible that the compound could influence pathways related to inflammation and cell signaling .

Result of Action

One study found that a similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, improved monoclonal antibody production in chinese hamster ovary cell cultures . This suggests that 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid could potentially have effects on protein production in cells .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially affect its activity .

Propriétés

IUPAC Name |

4-[(2,5-dioxopyrrolidin-3-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-10-6-9(11(15)13-10)5-7-1-3-8(4-2-7)12(16)17/h1-4,9H,5-6H2,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNKKMDVTULRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

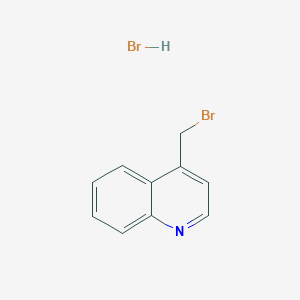

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)